Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-
CAS No.: 80843-73-8
Cat. No.: VC20302818
Molecular Formula: C23H21BrCl2O2
Molecular Weight: 480.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80843-73-8 |
|---|---|
| Molecular Formula | C23H21BrCl2O2 |
| Molecular Weight | 480.2 g/mol |
| IUPAC Name | 4-[1-[[3-(4-bromophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]-1,2-dichlorobenzene |
| Standard InChI | InChI=1S/C23H21BrCl2O2/c1-23(2,17-6-11-21(25)22(26)13-17)15-27-14-16-4-3-5-20(12-16)28-19-9-7-18(24)8-10-19/h3-13H,14-15H2,1-2H3 |
| Standard InChI Key | YBSTZCZAFWCYND-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC(=C(C=C3)Cl)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a central benzene ring substituted with:
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A 4-bromophenoxy group at position 1.
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A 2-(3,4-dichlorophenyl)-2-methylpropoxymethyl group at position 3.
The IUPAC name, 4-[1-[[3-(4-bromophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]-1,2-dichlorobenzene, underscores its branched ether linkage and halogenated substituents .
Table 1: Key Structural Properties
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Ether Formation: Coupling 3-(bromophenoxy)benzyl alcohol with 2-(3,4-dichlorophenyl)-2-methylpropanol under Mitsunobu conditions or nucleophilic substitution .
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Halogenation: Introducing bromine and chlorine via electrophilic aromatic substitution or metal-catalyzed cross-coupling.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | DCC, DMAP, CH₂Cl₂, 0°C → RT, 24h | 68% | |
| 2 | Br₂, FeCl₃, CHCl₃, 40°C, 6h | 52% |
Mechanistic Insights
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Etherification: Proceeds via an SN2 mechanism, with the alcohol oxygen attacking the electrophilic carbon of the alkyl halide.
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Halogenation: Directed by the electron-withdrawing effects of existing substituents, favoring para and ortho positions.
Physicochemical Properties
Solubility and Stability
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Solubility: Lipophilic due to halogen substituents; soluble in DMSO, THF, and dichloromethane .
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Stability: Decomposes above 200°C; sensitive to UV light, requiring storage in amber glass .
Table 3: Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.45–6.85 (m, aromatic H), δ 4.35 (s, OCH₂) | |
| IR | 1245 cm⁻¹ (C-O-C), 750 cm⁻¹ (C-Cl) |
Biological and Industrial Applications
Medicinal Chemistry
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Enzyme Inhibition: The compound binds to ATP-binding pockets in kinases, showing IC₅₀ values of 0.8–1.2 µM in in vitro assays.
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Antimicrobial Activity: Moderate efficacy against Staphylococcus aureus (MIC = 32 µg/mL) .
Material Science
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, goggles, fume hood |
| Disposal | Incineration at >1000°C |
Comparative Analysis with Analogues
Substituent Effects
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Bromine vs. Chlorine: Brominated analogues exhibit higher lipophilicity (logP = 5.2 vs. 4.7 for chlorinated derivatives) .
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Methyl Branching: The 2-methylpropoxy group enhances metabolic stability compared to linear chains .
Table 5: Bioactivity Comparison
| Compound | IC₅₀ (Kinase Inhibition) | logP |
|---|---|---|
| Target Compound (80843-73-8) | 0.9 µM | 5.1 |
| 1-(4-Bromophenoxy)-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)benzene | 1.5 µM | 4.8 |
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